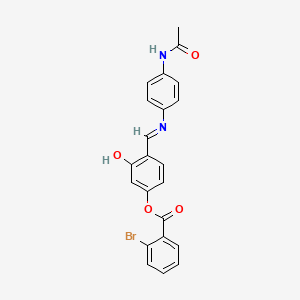
(E)-4-(((4-acetamidophenyl)imino)methyl)-3-hydroxyphenyl 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques, such as X-ray crystallography . This technique provides information about the arrangement of atoms in a crystalline solid, which is fundamental in the fields of materials science and solid-state physics .Chemical Reactions Analysis
The analysis of chemical reactions often involves studying the changes that occur when reactants are converted into products. This can include studying the mechanism of the reaction, the rate of the reaction, and the energetics of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques, such as thermogravimetric analysis . This technique measures the mass of a sample over time as the temperature changes, providing information about physical phenomena, such as phase transitions, absorption, adsorption and desorption, as well as chemical phenomena including chemisorptions, thermal decomposition, and solid-gas reactions .Aplicaciones Científicas De Investigación
Synthesis and Molecular Applications
- The compound's derivatives have been explored in various synthesis processes. For example, derivatives like 1-(4-substituted phenyl)-4-(4-bromophenyl)-5-(halo-o-hydroxyphenyl)imino-1,2,3-triazoles show potent antimicrobial activities, hinting at the compound's potential in creating effective antimicrobial agents (Zhao et al., 2012).
- Studies on nitrogen-containing bromophenols isolated from marine red algae have shown significant scavenging activity against radicals, suggesting potential application in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Application in Electrocatalysis
- An imidazole derivative of the compound has been used in the construction of a modified electrode, acting as a bifunctional electrocatalyst for oxidation of substances like ascorbic acid and adrenaline. This application demonstrates its potential in electrochemical sensors and related technologies (Nasirizadeh et al., 2013).
Photophysical Properties for Organic Light Emitting Diodes (OLEDs)
- Organotin compounds derived from Schiff bases, which are related to the compound , have been studied for their photophysical properties. These studies are particularly relevant in the development of materials for organic light emitting diodes, indicating a potential application in electronic displays and lighting (García-López et al., 2014).
Solubility and Pharmaceutical Applications
- While not directly related to (E)-4-(((4-acetamidophenyl)imino)methyl)-3-hydroxyphenyl 2-bromobenzoate, studies on the solubility of related compounds like acetaminophen and hydroxybenzoate have important implications in pharmaceutical formulations, affecting drug delivery and efficacy (Grant et al., 1984).
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[(4-acetamidophenyl)iminomethyl]-3-hydroxyphenyl] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O4/c1-14(26)25-17-9-7-16(8-10-17)24-13-15-6-11-18(12-21(15)27)29-22(28)19-4-2-3-5-20(19)23/h2-13,27H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEHSEILYDGVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(((4-acetamidophenyl)imino)methyl)-3-hydroxyphenyl 2-bromobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-allyl-9-(4-butylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2560090.png)
![1h-Pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B2560091.png)
![5-[(4-Cyanobenzoyl)amino]-2-methoxy-1-pyridiniumolate](/img/structure/B2560092.png)
![[(3-Bromophenyl)amino]thiourea](/img/structure/B2560094.png)
![2-((4-fluorobenzyl)thio)-3-isopropyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2560095.png)
![2-([1,1'-Biphenyl]-4-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone](/img/structure/B2560098.png)
![3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-quinazoline-2,4-dione](/img/structure/B2560099.png)
![N-(1-methyl-3-phenylpropyl)-1-[6-(phenylthio)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2560101.png)

![6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B2560105.png)

![ethyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2560111.png)
![1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone](/img/structure/B2560112.png)